molecular formula C32H26Cl2N2O B4949626 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide

Cat. No.: B4949626
M. Wt: 525.5 g/mol
InChI Key: FVESUFRQUWJBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylyl cyclase and the activation of potassium channels. By blocking the adenosine A1 receptor, this compound can increase the activity of adenylyl cyclase and decrease the activity of potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, this compound can increase heart rate, blood pressure, and contractility. In the central nervous system, this compound can increase neuronal activity and promote wakefulness. In the immune system, this compound can decrease inflammation and cytokine production.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which allows for precise manipulation of the receptor. It is also relatively stable and easy to handle. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide. One direction is to study its effects on different tissues and organs. Another direction is to investigate its potential therapeutic applications, such as in cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, new analogs of this compound could be synthesized and tested for their potency and selectivity.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide involves several steps, starting from 2,4-dichlorophenylacetonitrile and 3,3-diphenylpropylamine. The intermediate product is then reacted with 3-methyl-4-quinolinecarboxylic acid to obtain this compound. The purity of this compound can be improved by recrystallization.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neuronal activity, and inflammation. This compound can be used to block the adenosine A1 receptor and study its effects on these processes.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26Cl2N2O/c1-21-30(27-14-8-9-15-29(27)36-31(21)26-17-16-24(33)20-28(26)34)32(37)35-19-18-25(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,20,25H,18-19H2,1H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESUFRQUWJBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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